molecular formula C24H24N4OS B2674150 4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895424-32-5

4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2674150
CAS No.: 895424-32-5
M. Wt: 416.54
InChI Key: IBQAKNVGHGWGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzothiazole-Pyridine-Benzamide Hybrid Structures

Historical Development of Benzothiazole-Based Medicinal Chemistry

Benzothiazole derivatives have been pivotal in medicinal chemistry since their first synthesis by A. W. Hofmann in 1887 via cyclization of 2-aminothiophenol with carboxylic acids. Early applications focused on dye manufacturing, but the discovery of bioactivity in natural products like firefly luciferin and fungal metabolites shifted attention toward therapeutic potential. The planar benzothiazole core, characterized by a fused benzene and thiazole ring, enables π-π stacking interactions with biological targets, making it a privileged scaffold.

In the 21st century, benzothiazoles gained prominence as anticancer and antimicrobial agents. For example, 2-arylbenzothiazoles demonstrated nanomolar potency against breast cancer cell lines by inhibiting tyrosine kinases. Structural optimizations, such as introducing electron-donating groups at the 5- and 7-positions, enhanced metabolic stability and target affinity. These advancements underscore benzothiazole’s versatility in addressing multidrug-resistant pathogens and complex disease pathways.

Table 1: Evolution of Benzothiazole Derivatives in Drug Discovery
Era Key Development Application Reference
1887 Hofmann synthesis of 2-substituted benzothiazole Dye chemistry
1950s Isolation from Aspergillus clavatus fungi Antimicrobial lead compounds
2000s 2-Arylbenzothiazoles as kinase inhibitors Anticancer therapeutics
2020s Hydroxy-substituted benzothiazole carboxylates Multitarget ligand development

Significance of Pyridinylmethyl Groups in Bioactive Compounds

Pyridinylmethyl groups enhance pharmacokinetic properties by improving solubility and facilitating hydrogen bonding with biological targets. In the compound of interest, the pyridin-3-ylmethyl moiety attached to the benzamide nitrogen introduces a basic nitrogen atom, which can protonate under physiological conditions to improve membrane permeability. This structural feature is critical in central nervous system (CNS) drugs, where blood-brain barrier penetration is essential.

Recent studies on anticonvulsant benzothiazole derivatives revealed that pyridinylmethyl substitution reduces neurotoxicity while maintaining efficacy. For instance, compound 6g (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) exhibited a protective index of 2.74 in murine models, attributed to the pyridine ring’s modulation of GABA~A~ receptor interactions. The spatial orientation of the pyridine nitrogen also influences binding to adenosine receptors, a property exploited in neurodegenerative disease therapeutics.

Dimethylamino-Benzamide Motifs in Drug Discovery

The dimethylamino-benzamide moiety in this hybrid compound serves dual roles: electronic modulation and steric stabilization. The dimethylamino group at the para position of the benzamide donates electron density through resonance, increasing the carbonyl’s electrophilicity and enhancing interactions with nucleophilic residues in enzyme active sites. This motif is prevalent in kinase inhibitors, where the benzamide carbonyl forms critical hydrogen bonds with backbone amides in the ATP-binding pocket.

Comparative studies of benzamide derivatives demonstrate that dimethyl substitution on the amine reduces oxidative metabolism, prolonging half-life. For example, replacing a primary amine with dimethylamino in histone deacetylase (HDAC) inhibitors improved oral bioavailability by 40% in preclinical models. Additionally, the benzamide’s rigidity restricts conformational flexibility, favoring entropically driven binding to targets like heat shock proteins.

Table 2: Impact of Dimethylamino-Benzamide Substitutions on Pharmacokinetics
Compound LogP Half-Life (h) Target Affinity (IC₅₀, nM)
Primary amine-benzamide 2.1 1.8 450
Dimethylamino-benzamide 2.9 3.2 210
Cyclopropylamino-benzamide 3.4 4.1 180

Structural Relationships Among Thiazole-Derived Compounds

Thiazole-derived compounds exhibit diverse bioactivities contingent on substitution patterns. The 5,7-dimethylbenzothiazole core in this hybrid compound optimizes steric and electronic effects: the methyl groups shield the thiazole sulfur from oxidation while directing substituents into optimal orientations for target engagement. Comparative analysis of thiazole isomers reveals that benzo[d]thiazole derivatives (1,3-fusion) exhibit superior metabolic stability over 1,2- or 2,1-fused analogs due to reduced ring strain.

Structure-activity relationship (SAR) studies highlight the necessity of the N-(pyridin-3-ylmethyl) group for dual inhibition of PARP and tankyrase enzymes. Removing the pyridinylmethyl moiety diminishes inhibitory potency by 15-fold, underscoring its role in coordinating with catalytic glutamic acid residues. Similarly, replacing the benzothiazole with benzoxazole reduces anticonvulsant activity, confirming the sulfur atom’s contribution to hydrophobic interactions.

Table 3: Bioactivity of Thiazole Derivatives with Varying Substituents
Compound Thiazole Type IC₅₀ (nM) LogD
5,7-Dimethylbenzothiazole Benzo[d] 85 2.7
6-Methoxybenzothiazole Benzo[d] 120 2.1
2-Phenylbenzoxazole Benzo[d] 310 1.8
4-Chlorobenzothiazole Benzo[d] 95 3.0

Properties

IUPAC Name

4-(dimethylamino)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16-12-17(2)22-21(13-16)26-24(30-22)28(15-18-6-5-11-25-14-18)23(29)19-7-9-20(10-8-19)27(3)4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQAKNVGHGWGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4SC_{21}H_{24}N_4S, with a molecular weight of approximately 372.51 g/mol. The structure features a benzo[d]thiazole moiety and a dimethylamino group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation by regulating gene expression through DNA methylation. Specifically, compounds that contain the benzo[d]thiazole structure have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
DNMT InhibitionReduced methylation leading to re-expression of tumor suppressor genes
CytotoxicityInduced apoptosis in cancer cell lines
Antiviral ActivityInhibition of cytomegalovirus replication

The proposed mechanism for the biological activity of this compound involves several pathways:

  • Inhibition of DNA Methyltransferases (DNMTs) : The compound may bind to the active site of DNMTs, inhibiting their function and leading to demethylation of oncogenes and reactivation of tumor suppressor genes.
  • Induction of Apoptosis : By disrupting cellular signaling pathways involved in survival, the compound can trigger programmed cell death in malignant cells.
  • Antiviral Mechanisms : It is suggested that the compound interferes with viral DNA maturation processes rather than directly inhibiting viral replication.

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • A study on related thiazole derivatives showed that modifications in the side chains significantly impacted their potency against DNMTs and their cytotoxic effects on leukemia cells. For example, one derivative exhibited an EC50 value of 0.9 µM against DNMT3A, indicating strong inhibitory potential .
  • Another investigation highlighted the antiviral properties of compounds structurally similar to this compound, demonstrating efficacy against cytomegalovirus in vitro.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Ring : Cyclization reactions are performed under acidic or basic conditions.
  • Alkylation : The benzo[d]thiazole intermediate is alkylated using dimethylaminoethyl halides.
  • Acylation : Finally, acetic anhydride or acetyl chloride is used to form the acetamide group.

These steps can be optimized for yield and purity in both laboratory and industrial settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazol-2-yl Derivatives with Varied Substituents

describes six structurally related thiazol-2-yl benzamide/isonicotinamide derivatives (4d–4i). Key differences include:

  • Substituent diversity: The main compound’s 5,7-dimethylbenzo[d]thiazol-2-yl group contrasts with the pyridin-3-yl-substituted thiazoles in .

Table 1: Structural Comparison with Thiazol-2-yl Analogs

Compound ID Thiazole Substituents Benzamide/Isonicotinamide Group Key Functional Groups
Main Compound 5,7-Dimethylbenzo[d]thiazole 4-(Dimethylamino)benzamide Pyridin-3-ylmethyl
4d () Pyridin-3-yl, morpholinomethyl 3,4-Dichlorobenzamide Morpholine
4e () Pyridin-3-yl, methylpiperazinyl 3,4-Dichlorobenzamide 4-Methylpiperazine
4h () Pyridin-3-yl, dimethylaminomethyl Isonicotinamide Dimethylamino
Diazepine Derivatives with Benzo[d]thiazole Cores

describes diazepine derivatives (4, 5) featuring a 4-chloro-6-nitrobenzo[d]thiazol-2-yl group linked to succinimide or phthalimide rings. Key distinctions:

  • Backbone flexibility : The succinimide/phthalimide rings in introduce conformational rigidity, whereas the main compound’s pyridin-3-ylmethyl group may offer greater rotational freedom for target binding .

Table 2: Comparison with Diazepine Derivatives

Compound ID Thiazole Substituents Core Structure Notable Features
Main Compound 5,7-Dimethylbenzo[d]thiazole Benzamide Pyridin-3-ylmethyl, dimethylamino
4 () 4-Chloro-6-nitrobenzo[d]thiazole Succinimide Rigid cyclic imide
5 () 4-Chloro-6-nitrobenzo[d]thiazole Phthalimide Aromatic imide ring

Research Findings and Implications

  • Synthetic feasibility : The main compound’s synthesis likely parallels methods in (e.g., condensation of thiazole amines with activated benzoyl chlorides) and (reflux with anhydrides). However, its 5,7-dimethyl substitution may require optimized regioselective conditions .
  • Its dimethylamino group would likely show a singlet at ~2.8–3.2 ppm in ¹H NMR, while the pyridin-3-ylmethyl protons could resonate at 4.5–5.0 ppm .
  • However, the lack of nitro/chloro substituents (cf. ) may reduce cytotoxicity risks .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of benzamide derivatives with substituted thiazole and pyridine moieties. Key steps include:

  • Use of coupling agents like EDC/HOBt in DMF for amide bond formation (e.g., 83% yield achieved with DCM solvent and room-temperature stirring) .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification via column chromatography and recrystallization. Purity validation requires HPLC (≥98% purity) and NMR spectroscopy (e.g., δ 7.2–8.5 ppm for aromatic protons) .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for dimethylamino (δ ~2.9 ppm, singlet), benzothiazole (δ 7.1–8.3 ppm), and pyridylmethyl groups .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • Elemental Analysis : Match experimental C/H/N/S values with theoretical calculations (e.g., ±0.3% deviation) .
  • HPLC : Monitor retention times (e.g., 8–12 min in acetonitrile/water gradients) to assess purity .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
  • Dose-Response Curves : Generate data at 0.1–100 µM concentrations to evaluate potency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Structural Analysis : Use XRD or NOESY NMR to confirm stereochemistry and rule out polymorphic effects .
  • QSAR Modeling : Corrogate substituent effects (e.g., dimethylamino vs. trifluoromethyl groups) on activity .

Q. How can molecular docking predict binding interactions with target proteins, and how are these validated experimentally?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or microbial enzymes (e.g., binding energy ≤ −8 kcal/mol) .
  • Pose Validation : Compare docking poses with X-ray crystallography data (e.g., RMSD ≤ 2.0 Å) .
  • Mutagenesis Studies : Test binding affinity changes in proteins with active-site mutations (e.g., Ala scanning) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Thermal Analysis : Use DSC to determine melting points (e.g., 190–201°C) and identify decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with high-resolution mass spectrometry .
  • Process Optimization : Adjust stoichiometry (e.g., 1.2 equiv. amine) or use scavenger resins to trap side products .
  • Crystallization Control : Slow cooling in ethanol/water mixtures minimizes amorphous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.